6-Cyano-3-oxohexanoate

Description

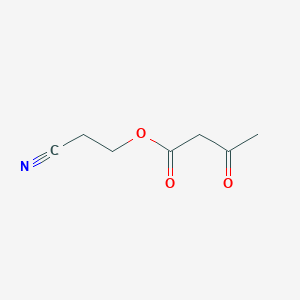

Structure

2D Structure

Properties

CAS No. |

65193-87-5 |

|---|---|

Molecular Formula |

C7H8NO3- |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

6-cyano-3-oxohexanoate |

InChI |

InChI=1S/C7H9NO3/c8-4-2-1-3-6(9)5-7(10)11/h1-3,5H2,(H,10,11)/p-1 |

InChI Key |

UWPWZRNQCDVCKT-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CC(=O)OCCC#N |

Pictograms |

Corrosive; Irritant |

Synonyms |

2-Cyanoethyl 3-Oxobutanoate; β-Cyanoethyl Acetoacetate; 3-Oxobutanoic Acid 2-Cyanoethyl Ester |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 6-Cyano-3-oxohexanoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding 6-cyano-3-oxohexanoate and its closely related, pharmaceutically significant derivatives. While information directly pertaining to the discovery and isolation of this compound is limited in publicly accessible literature, extensive research exists for its derivatives, particularly tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. This compound is a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins used to lower cholesterol.[1] This guide will focus on the synthesis, properties, and experimental protocols related to these key derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its parent acid is presented below. These properties are derived from publicly available chemical databases.

| Property | This compound | 6-Cyano-3-oxohexanoic acid | tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate |

| Molecular Formula | C7H8NO3- | C7H9NO3 | C11H17NO4 |

| Molecular Weight | 154.14 g/mol | 155.15 g/mol | 227.26 g/mol |

| IUPAC Name | This compound | 6-cyano-3-oxohexanoic acid | tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate |

| InChI Key | UWPWZRNQCDVCKT-UHFFFAOYSA-M | UWPWZRNQCDVCKT-UHFFFAOYSA-N | CCQZKUWBWPJBPY-MRVPVSSYSA-N |

| CAS Number | 65193-87-5 | Not Available | 125988-01-4 |

| PubChem CID | 57352202 | 19927090 | 9794547 |

Data sourced from PubChem.[2][3][4]

Synthesis of Key Derivatives

The synthesis of this compound derivatives is a critical step in the production of several pharmaceuticals. The following sections detail established chemical and enzymatic synthesis routes.

Chemical Synthesis of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate

A widely documented method for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate involves the reaction of a protected cyano-hydroxy-butanoate with tert-butyl acetate.[1][5] This process is a key step in the synthesis of statin side chains. An improved, more efficient, and economical process has also been described, highlighting its industrial importance.[5]

A patented method outlines a process that avoids extremely low temperatures and hazardous reagents, making it more suitable for large-scale industrial application.[6] This method involves the simultaneous addition of tert-butyl acetate and (R)-4-cyano-3-hydroxy ethyl butyrate to a reaction mixture, yielding the desired product with high optical purity.[6]

| Product | Starting Materials | Yield | Optical Purity | Reference |

| tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate | tert-Butyl acetate, (R)-4-cyano-3-hydroxy ethyl butyrate | ~220 g (from scaled-up reaction) | 99.5% | [6] |

| Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate | Ethyl 4-cyano-3-hydroxybutanoate, tert-butyl diphenyl silyl chloride | 22 g | Not Specified | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates related to this compound.

Protocol 1: Synthesis of Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate[1]

-

Preparation: A solution of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under stirring.

-

Reaction: Imidazole (6.5 g, 0.095 mol) is added to the solution, followed by tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol).

-

Stirring: The reaction mixture is stirred for 4 hours at room temperature.

-

Work-up: Water (250 ml) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (100 ml).

-

Isolation: The combined organic layers are evaporated to yield the title compound.

Protocol 2: Synthesis of tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate[1]

-

Lithium Diisopropylamide (LDA) Preparation: A solution of n-butyl lithium in hexane (14.4 ml, 0.21 mol) is added to a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml). The mixture is stirred at -5 to -10 °C for 30 minutes.

-

Enolate Formation: The reaction is cooled to about -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.

-

Coupling Reaction: A solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) is added to the reaction mixture at about -75 °C and stirred at -70 to -75 °C for 2 hours.

-

Quenching and Extraction: Methanol (15 ml) is added, followed by water (200 ml). The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 200 ml).

-

Isolation: The combined organic layers are evaporated to give the title compound.

Protocol 3: Improved Synthesis of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate[6]

-

Solution Preparation:

-

Solution A: Under a nitrogen atmosphere, tert-butyl acetate and 1,8-diazabicycloundec-7-ene are added to 2-methyltetrahydrofuran.

-

Solution B: (R)-4-cyano-3-hydroxy ethyl butyrate is dissolved in 2-methyltetrahydrofuran.

-

-

Reaction: Solution A and Solution B are dripped simultaneously into a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.

-

Stirring: The reaction mixture is stirred for 1-5 hours after the addition is complete.

-

Work-up: Water is added dropwise to the reaction system, and the mixture is allowed to separate.

-

Isolation and Recovery: The organic phase is concentrated under reduced pressure to obtain the product. The solvent and 1,8-diazabicycloundec-7-ene can be recovered from the aqueous phase.

Visualizations

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Enzymatic Synthesis Pathway

While a direct enzymatic synthesis for this compound was not found, a related enzymatic synthesis of 6-cyano-4-oxohexanoic acid has been reported.[7][8] This reaction is catalyzed by the enzyme MenD.

Caption: Enzymatic synthesis of 6-cyano-4-oxohexanoic acid catalyzed by MenD.

Conclusion

The exploration of this compound and its derivatives reveals a class of compounds with significant relevance in the pharmaceutical industry, particularly as precursors to statin drugs. While the parent compound remains less characterized, the synthetic routes to its hydroxylated tert-butyl ester are well-established and optimized for industrial-scale production. The methodologies presented, including both chemical and enzymatic approaches for related structures, provide a solid foundation for researchers engaged in the synthesis of complex pharmaceutical intermediates. Further research into the direct synthesis and biological activities of this compound itself could unveil new applications and expand the chemical toolbox for drug discovery.

References

- 1. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 2. This compound | C7H8NO3- | CID 57352202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Cyano-3-oxohexanoic acid | C7H9NO3 | CID 19927090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]

- 6. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of 6-Cyano-3-oxohexanoate

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 6-cyano-3-oxohexanoate and its parent acid. The information is intended for researchers, scientists, and professionals in drug development who are interested in β-ketonitriles and their applications.

Chemical Properties and Structure

This compound is a functionalized aliphatic chain containing both a nitrile and a β-keto acid moiety. The presence of these reactive groups makes it a potentially valuable building block in organic synthesis. The majority of available data pertains to its parent compound, 6-cyano-3-oxohexanoic acid, and its conjugate base, this compound.

Physicochemical Properties

Quantitative data for 6-cyano-3-oxohexanoic acid and its anion are summarized in the table below. It is important to note that most of the physical properties are computationally derived and have not been experimentally verified in the available literature.

| Property | Value (6-Cyano-3-oxohexanoic acid) | Value (this compound Anion) | Data Source |

| Molecular Formula | C₇H₉NO₃ | C₇H₈NO₃⁻ | PubChem[1] |

| Molecular Weight | 155.15 g/mol | 154.14 g/mol | PubChem[1][2] |

| IUPAC Name | 6-cyano-3-oxohexanoic acid | This compound | PubChem[1][2] |

| CAS Number | Not available | 65193-87-5 | PubChem[2] |

| SMILES String | C(CC#N)CC(=O)CC(=O)O | C(CC#N)CC(=O)CC(=O)[O-] | PubChem[1][2] |

| XLogP3-AA | -0.4 | 0.3 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | 4 | PubChem[1] |

| Topological Polar Surface Area | 78.2 Ų | 81 Ų | PubChem[1][2] |

| Exact Mass | 155.058243149 Da | 154.050418117 Da | PubChem[1][2] |

Structural Information

The structure of this compound features a six-carbon chain with a nitrile group at the 6-position and a ketone at the 3-position. The carboxylate group is at the 1-position. The presence of the β-keto acid functionality suggests that the molecule can exist in tautomeric forms (keto and enol). The 2D structure of the this compound anion is depicted below.

Synthesis and Experimental Protocols

A highly relevant precursor for the synthesis of HMG-CoA reductase inhibitors is tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate.[4] The synthesis of this compound involves the reaction of the anion of tertiary butyl acetate with a (3R)-4-cyano-3-hydroxybutyric acid ester.[5]

Exemplary Synthesis of a Related Compound: tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

The following is a representative, multi-step synthesis adapted from patent literature for a related, hydroxylated analog.[4]

Step 1: Protection of the hydroxyl group of ethyl 4-cyano-3-hydroxybutanoate

-

To a chilled solution (-5 to -10 °C) of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml), add imidazole (6.5 g, 0.095 mol) under stirring.

-

Slowly add tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol).

-

Allow the mixture to stir for 4 hours at room temperature.

-

Add water (250 ml) to the reaction mixture and separate the layers.

-

Extract the aqueous layer with dichloromethane (100 ml).

-

Combine the organic layers and evaporate the solvent to yield the silyl-protected intermediate.

Step 2: Chain extension to form the β-keto ester

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium in hexane (14.4 ml, 0.21 mol) to a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml). Stir for 30 minutes.

-

Cool the LDA solution to approximately -45 °C and add tert-butyl acetate (26 g, 0.21 mol). Stir the resulting mixture at -20 to -30 °C for 1 hour.

-

Cool the reaction to about -75 °C and add a solution of the silyl-protected intermediate from Step 1 (20 g, 0.050 mol) in THF (20 ml).

-

Maintain stirring at -70 to -75 °C for 2 hours.

-

The resulting product is tert-butyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate. Deprotection of the silyl group would yield the target tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

The workflow for this synthesis is illustrated in the diagram below.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on its structure, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectrum

-

-CH₂-CN: A triplet around 2.5-2.8 ppm.

-

-CH₂-CH₂-CN: A multiplet around 1.9-2.2 ppm.

-

-CO-CH₂-CH₂-: A triplet around 2.7-3.0 ppm.

-

-CO-CH₂-COOH: A singlet around 3.5-3.8 ppm (for the keto form). In the enol form, this would be a vinylic proton at a different chemical shift.

-

-COOH: A broad singlet at >10 ppm.

Predicted ¹³C NMR Spectrum

-

-CN: A signal around 115-120 ppm.

-

-CH₂-CN: A signal around 15-20 ppm.

-

-CH₂-CH₂-CN: A signal around 25-30 ppm.

-

-CO-CH₂-CH₂-: A signal around 40-45 ppm.

-

-CO-CH₂-COOH: A signal around 50-55 ppm.

-

-CO- (ketone): A signal around 200-210 ppm.

-

-COOH (acid): A signal around 170-180 ppm.

Biological Relevance and Signaling Pathways

Direct studies on the biological activity of this compound are lacking. However, the significance of its hydroxylated analog, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug, is well-documented.[6][7] Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[8][9]

The structural similarity of this compound to this important precursor suggests that it could be investigated for similar biological activities. The β-keto acid and nitrile functionalities are present in various biologically active molecules.[3]

The logical relationship between this compound, its precursor role, and the inhibition of the cholesterol synthesis pathway is depicted below.

This diagram illustrates that while statins directly inhibit HMG-CoA reductase, this compound is structurally analogous to a key precursor used in the chemical synthesis of these inhibitory drugs. This relationship warrants further investigation into the potential biological activities of this compound and similar β-ketonitriles as potential modulators of this or other metabolic pathways.

References

- 1. 6-Cyano-3-oxohexanoic acid | C7H9NO3 | CID 19927090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H8NO3- | CID 57352202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 5. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

- 8. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Spectroscopic Characterization of 6-Cyano-3-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 6-Cyano-3-oxohexanoate. Due to the limited availability of published experimental data for this specific compound, this document serves as a predictive and procedural resource. It outlines the expected spectroscopic characteristics based on the known properties of β-keto esters and provides detailed experimental protocols for acquiring and interpreting the necessary data.

Compound Profile: this compound

This compound is an organic compound featuring both a nitrile and a β-keto-ester functional group. Its structure presents an interesting subject for spectroscopic analysis due to the potential for keto-enol tautomerism.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These predictions are based on the analysis of similar β-keto esters and general principles of spectroscopy.[1]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.8 | Triplet | 2H | H-2 |

| ~ 2.0 - 2.3 | Multiplet | 2H | H-3 |

| ~ 3.5 - 3.8 | Singlet | 2H | H-5 (keto form) |

| ~ 5.1 - 5.4 | Singlet | 1H | H-5 (enol form) |

| ~ 2.6 - 2.9 | Triplet | 2H | H-6 |

Note: The presence and integration of signals for the keto and enol forms will depend on the solvent and temperature.[1]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 118 - 122 | C≡N |

| ~ 15 - 25 | C-2 |

| ~ 35 - 45 | C-3 |

| ~ 200 - 210 | C-4 (keto form) |

| ~ 170 - 180 | C-4 (enol form) |

| ~ 45 - 55 | C-5 (keto form) |

| ~ 90 - 100 | C-5 (enol form) |

| ~ 165 - 175 | C-6 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 2240 - 2260 | C≡N | Stretching |

| ~ 1735 - 1750 | C=O (ester) | Stretching |

| ~ 1710 - 1730 | C=O (ketone) | Stretching |

| ~ 1640 - 1660 | C=C (enol) | Stretching |

| ~ 3200 - 3600 | O-H (enol) | Stretching (broad) |

| ~ 1150 - 1250 | C-O (ester) | Stretching |

Note: The IR spectrum of a β-keto ester will likely show characteristic absorption bands for both the keto and enol tautomers if both are present in significant amounts.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154.05 | [M-H]⁻ (Molecular Ion) |

| 126.05 | [M-H-CO]⁻ |

| 110.06 | [M-H-CO₂]⁻ |

| 98.06 | [M-H-CH₂CO]⁻ |

| 82.07 | [M-H-CH₂CH₂CN]⁻ |

| 54.03 | [CH₂CH₂CN]⁻ |

Note: Fragmentation patterns are dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the molecular structure and the electronic environment of individual atoms.[1]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Filter the solution into a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Optimize the spectral width to cover the expected range of proton chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[5]

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1][6]

Protocol:

-

Sample Preparation (Thin Film Method): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr).[1] If it is a solid, dissolve a small amount in a volatile solvent (e.g., acetone or methylene chloride), apply a drop of the solution to a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[7]

-

Background Spectrum: Record a background spectrum of the empty salt plates or the pure solvent to subtract from the sample spectrum.[1]

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the nitrile, ester, and ketone functional groups.

-

Look for the presence of a broad O-H stretch and a C=C stretch to confirm the presence of the enol tautomer.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structure elucidation.[8][9]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

-

Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate the molecular ion with minimal fragmentation.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of this compound.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the molecular structure.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Logical relationships in data interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. amherst.edu [amherst.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Synthesis of 6-Cyano-3-oxohexanoate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-cyano-3-oxohexanoate and its derivatives, compounds of interest in medicinal chemistry and organic synthesis. Due to the limited direct literature on the title compound, this guide presents a logical and well-supported synthetic approach based on established chemical principles and analogous reactions. We will explore the necessary precursors, detail reaction mechanisms, and provide comprehensive experimental protocols.

Introduction to β-Ketonitriles

This compound belongs to the class of β-ketonitriles, which are highly versatile intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.[1] The presence of both a keto and a nitrile group allows for a wide range of chemical transformations, making them valuable building blocks for medicinal chemists. Several methods have been developed for the synthesis of β-ketonitriles, including the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates.[2]

Proposed Synthesis of Ethyl this compound

A plausible and efficient synthetic route to ethyl this compound involves the alkylation of an acetoacetate ester with a suitable cyanohaloalkane. This method is a classic approach for the formation of carbon-carbon bonds at the α-position of a ketone.

The overall proposed reaction scheme is as follows:

References

The Strategic Role of 6-Cyano-3-oxohexanoate Derivatives in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective synthetic routes to complex pharmaceutical agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds emerge as critical building blocks, enabling the streamlined construction of life-saving drugs. Tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, a prominent derivative of 6-cyano-3-oxohexanoate, stands out as a pivotal intermediate in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia.[1][2] This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this crucial precursor, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

While detailed experimental data for the parent this compound is limited in publicly available literature, computational data provides insight into its fundamental properties and those of its key derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C7H8NO3- | 154.14 | This compound[3] |

| 6-Cyano-3-oxohexanoic acid | C7H9NO3 | 155.15 | 6-cyano-3-oxohexanoic acid[4] |

| tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | 227.26 | tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate[5] |

Synthesis of a Key Atorvastatin Intermediate

The synthesis of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate is a multi-step process that has been the subject of significant process optimization to enhance yield and stereoselectivity. The following sections detail a common synthetic approach.

Synthetic Pathway Overview

The synthesis commences with the protection of a hydroxyl group, followed by a key carbon-carbon bond formation and subsequent deprotection to yield the target intermediate.

Caption: General synthetic scheme for tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the patent literature.[1]

Step 1: Protection of Ethyl 4-cyano-3-hydroxybutanoate

Objective: To protect the hydroxyl group of the starting material to prevent side reactions in the subsequent steps.

Reaction: Ethyl 4-cyano-3-hydroxybutanoate + tert-Butyldiphenylsilyl chloride → Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate

Procedure:

-

A solution of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under stirring.

-

Imidazole (6.5 g, 0.095 mol) is added to the solution.

-

tert-Butyldiphenylsilyl chloride (15.7 g, 0.057 mol) is then added.

-

The reaction mixture is stirred for 4 hours at room temperature.

-

Water (250 ml) is added, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (100 ml).

-

The combined organic layers are evaporated to yield the title compound.

Quantitative Data:

-

Yield: 22 g[1]

Step 2: Synthesis of tert-Butyl 6-cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate

Objective: To form the carbon backbone of the target molecule via a condensation reaction.

Reaction: Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate + Lithium diisopropylamide + tert-Butyl acetate → tert-Butyl 6-cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate

Procedure:

-

A solution of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml) is prepared and stirred at -5 to -10 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

The reaction is cooled to approximately -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.

-

A solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) is added to the reaction mixture at approximately -75 °C.

-

The reaction is stirred at -70 to -75 °C for 2 hours.

-

Methanol (15 ml) is added, followed by water (200 ml).

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 ml).

-

The combined organic layers are evaporated to yield the crude product.

Step 3: Deprotection to Yield tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

Objective: To remove the silyl protecting group to afford the final desired intermediate. The specific conditions for this deprotection step are not detailed in the provided search results but would typically involve treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent.

Alternative Synthetic Approaches

An improved process for preparing (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate has been described, which aims to be more efficient and economical for large-scale production.[6] This process involves the reaction of tert-butyl acetate with (3R)-4-cyano-3-hydroxy-butyric esters.[6] Another patented method involves the use of 1,8-diazabicycloundec-7-ene (DBU) as a base in 2-methyltetrahydrofuran, avoiding the need for cryogenic temperatures and hazardous reagents like lithium or sodium metal.[7]

DBU-Mediated Synthesis Workflow

References

- 1. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H8NO3- | CID 57352202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Cyano-3-oxohexanoic acid | C7H9NO3 | CID 19927090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]

- 7. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

Reactivity and stability of the cyano and keto groups in 6-Cyano-3-oxohexanoate

An In-depth Technical Guide to the Reactivity and Stability of 6-Cyano-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring both a ketone and a nitrile group, classifying it as a β-ketonitrile. This structural arrangement confers unique reactivity to the molecule, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of both the cyano and keto groups activates the intervening methylene carbons, influencing the molecule's stability and reaction pathways. This technical guide provides a comprehensive analysis of the reactivity and stability of these functional groups within the this compound scaffold. It includes a review of key transformations, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The β-ketonitrile moiety is a crucial functional group in organic synthesis, valued for its dual reactivity that facilitates the construction of a wide array of acyclic and heterocyclic structures.[1] The strategic placement of the electron-withdrawing ketone and nitrile groups activates the methylene bridge between them, making the molecule susceptible to various chemical transformations.[1] this compound exemplifies this class of compounds, presenting distinct reactive sites at the C3-keto group, the C6-cyano group, and the acidic α-carbons (C2 and C4). Understanding the interplay of these functionalities is essential for its effective utilization as a synthetic building block.

Molecular Structure and Reactive Sites

The core structure of this compound contains several points of reactivity that can be selectively targeted under different reaction conditions. The diagram below illustrates the primary reactive centers.

Caption: Key reactive sites in the this compound molecule.

Reactivity of the Keto Group

The ketone at the C3 position is a major site of reactivity, primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-protons.

Keto-Enol Tautomerism and Acidity

Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. The protons on the α-carbons (C2 and C4) are significantly acidic due to the electron-withdrawing effects of both the keto and the ester/cyano groups, which stabilize the resulting enolate anion through resonance. This acidity allows for easy deprotonation with a suitable base to form a potent nucleophile.

Caption: Equilibrium between the keto and enol forms of the β-keto moiety.

Nucleophilic Addition

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by various nucleophiles.[2] Common reactions include:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the carbonyl to form tertiary alcohols after acidic workup.[2]

-

Formation of Imines and Enamines: Reaction with primary or secondary amines can yield imines and enamines, respectively.[2]

Decarboxylation of the Corresponding β-Keto Acid

While the structure is an ester, hydrolysis of the ester group to a carboxylic acid would yield 6-cyano-3-oxohexanoic acid. β-keto acids are known to be thermally unstable and readily undergo decarboxylation upon heating to yield a ketone.[3][4] This process proceeds through a cyclic six-membered transition state.[3]

Caption: Decarboxylation pathway of the corresponding β-keto acid.

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations.[5] Its electron-withdrawing nature also influences the reactivity of the rest of the molecule.[6]

Hydrolysis

The nitrile can be hydrolyzed under acidic or basic conditions to first form a primary amide (6-amido-3-oxohexanoate) and subsequently a carboxylic acid (3-oxoadipic acid).[1] Metal catalysts, such as ruthenium, have been shown to facilitate this transformation efficiently.[1]

Reduction

The cyano group can be reduced to a primary amine (7-amino-4-oxoheptanoate) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a pathway to amino-keto esters, which are valuable in pharmaceutical synthesis.

Nucleophilic Addition

The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles like Grignard reagents, leading to the formation of ketones after hydrolysis of the intermediate imine. This is known as the Blaise reaction when organozinc reagents are used.[7]

Quantitative Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 3.5 | s | C2-H₂ |

| ~ 2.9 | t | C4-H₂ |

| ~ 2.6 | t | C5-H₂ |

| (Varies) | (Varies) | Ester Alkyl Group |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 | C3 (Ketone C=O) |

| ~ 168 | C1 (Ester C=O) |

| ~ 118 | C6 (Cyano C≡N) |

| ~ 50 | C2 |

| ~ 40 | C4 |

| ~ 15 | C5 |

| (Varies) | Ester Alkyl Group |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240-2220 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~ 1740 | Strong | C=O stretch (Ester) |

| ~ 1715 | Strong | C=O stretch (Ketone) |

Experimental Protocols

The following are generalized protocols for key transformations of β-ketonitriles, adapted for this compound.

Protocol 6.1: Base-Catalyzed Hydrolysis of the Nitrile Group

This protocol describes the conversion of the cyano group to a primary amide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of sodium hydroxide (2 equivalents) in water.

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid (HCl).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the hydrolysis of the nitrile group.

Protocol 6.2: Reduction of the Keto Group

This protocol details the selective reduction of the C3-ketone to a hydroxyl group.

-

Reaction Setup: Dissolve this compound (1 equivalent) in methanol or ethanol in a flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of acetone, followed by water.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 6-cyano-3-hydroxyhexanoate. Further purification can be achieved by column chromatography.

Stability Considerations

The stability of this compound is influenced by several factors:

-

pH: The molecule is susceptible to hydrolysis under both strong acidic and basic conditions. The ester linkage can be cleaved, and the nitrile group can be hydrated.

-

Temperature: As a β-keto compound, it is relatively stable at room temperature. However, if hydrolyzed to the corresponding β-keto acid, it becomes thermally labile and prone to decarboxylation upon heating.[4]

-

Base Sensitivity: Strong bases can readily deprotonate the acidic α-protons, forming the enolate. While this is key to its reactivity, prolonged exposure to strong bases can lead to side reactions like self-condensation (e.g., Thorpe-Ziegler type reactions if it were a dinitrile).[9][10][11][12]

Conclusion

This compound is a functionally rich molecule with significant potential in synthetic chemistry. The distinct and tunable reactivity of its keto and cyano groups allows for a wide range of chemical transformations. The activated methylene protons provide a handle for carbon-carbon bond formation, while the carbonyl and nitrile functionalities serve as gateways to other important chemical groups such as alcohols, amines, and carboxylic acids. A thorough understanding of its reactivity and stability under various experimental conditions is paramount for harnessing its full potential in the development of complex molecular architectures, including novel pharmaceutical agents. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]

Potential Metabolic Pathways of 6-Cyano-3-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-3-oxohexanoate is a functionalized nitrile of interest, potentially serving as a precursor in chemical synthesis or as an intermediate in xenobiotic metabolism. While specific metabolic pathways for this compound are not extensively documented, established principles of nitrile and fatty acid metabolism allow for the formulation of plausible catabolic routes. This technical guide outlines two primary hypothetical pathways for the biological transformation of this compound, supported by data from homologous enzymatic reactions. Detailed experimental protocols for the key enzyme families involved—nitrilases, nitrile hydratases, and amidases—are provided, alongside quantitative data from related substrates to serve as a benchmark for future studies. This document aims to be a foundational resource for researchers investigating the metabolism of cyano-containing compounds.

Proposed Metabolic Pathways

The initial step in the metabolism of this compound is anticipated to be the enzymatic hydrolysis of the nitrile group. This can occur through two well-characterized microbial pathways: the nitrilase pathway and the nitrile hydratase/amidase pathway.

Pathway 1: Direct Hydrolysis by Nitrilase

In this pathway, a nitrilase (EC 3.5.5.1) would directly hydrolyze the cyano group of this compound to a carboxylic acid, yielding 3-oxoadipate and ammonia. 3-Oxoadipate is a known intermediate in the beta-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds.

Pathway 2: Two-Step Hydrolysis via Nitrile Hydratase and Amidase

This alternative route involves the sequential action of two enzymes. First, a nitrile hydratase (EC 4.2.1.84) would hydrate the nitrile to form 6-amido-3-oxohexanoate. Subsequently, an amidase (EC 3.5.1.4) would hydrolyze the amide to 3-oxoadipate and ammonia.

Quantitative Data on Related Enzymatic Activities

While kinetic data for this compound is unavailable, the following tables summarize reported activities of nitrilases, nitrile hydratases, and amidases with structurally related substrates. This information provides a baseline for expected enzyme performance.

Table 1: Kinetic Parameters of Nitrilases for Various Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Bradyrhizobium japonicum | Benzoylacetonitrile | 4.2 | 170 s-1 (kcat) | [1] |

| Pseudomonas aeruginosa RZ44 | Acetonitrile | - | - | [2] |

| Rhodococcus rhodochrous | Propionitrile | - | - | [3] |

Table 2: Kinetic Parameters of Nitrile Hydratases and Amidases

| Enzyme Source | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Alcaligenes sp. MTCC 10674 | Nitrile Hydratase | Acrylonitrile | 40 | 10 | [4] |

| Alcaligenes sp. MTCC 10674 | Amidase | Propionamide | 45.5 | 12.5 | [4] |

| Rhodococcus rhodochrous NCIMB 11216 | Nitrile Hydratase | Acrylonitrile | - | 320 nkat/mg | [3] |

| Rhodococcus rhodochrous NCIMB 11216 | Amidase | Acrylamide | - | 38.4 nkat/mg | [3] |

Experimental Protocols

The following are generalized protocols for assaying the key enzymes involved in the proposed metabolic pathways. These should be optimized for the specific enzyme and substrate under investigation.

General Experimental Workflow

Nitrilase Activity Assay

This protocol is based on the determination of ammonia produced during the hydrolysis of the nitrile.

Materials:

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

This compound solution (substrate)

-

Nitrilase enzyme solution

-

Reagent A: 0.6 M phenol, 0.001 M sodium nitroprusside

-

Reagent B: 0.11 M sodium hypochlorite, 2.1 M sodium hydroxide

-

Ammonium chloride standard solutions

Procedure:

-

Prepare a reaction mixture containing 180 µL of potassium phosphate buffer, 100 µL of substrate solution (to a final desired concentration), and 20 µL of enzyme solution.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[2]

-

Terminate the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl).

-

To a sample of the reaction mixture, add Reagent A and Reagent B to measure the ammonia concentration using the phenol/hypochlorite method.

-

Measure the absorbance at 640 nm and determine the amount of ammonia produced by comparison to a standard curve of ammonium chloride.

-

One unit of nitrilase activity is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the assay conditions.

Nitrile Hydratase Activity Assay

This assay measures the conversion of the nitrile to the corresponding amide, often monitored by HPLC.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

This compound solution (substrate)

-

Nitrile hydratase enzyme solution

-

Acetonitrile (for HPLC mobile phase)

-

Methanol (for reaction quenching)

-

Standards for this compound and 6-amido-3-oxohexanoate

Procedure:

-

Set up a reaction mixture in a total volume of 1 mL containing potassium phosphate buffer, substrate, and enzyme solution.

-

Incubate at the optimal temperature for the enzyme (e.g., 20-30°C).

-

At various time points, withdraw aliquots and terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the decrease in substrate and the increase in the amide product.

-

One unit of nitrile hydratase activity can be defined as the amount of enzyme that converts 1 µmol of nitrile to amide per minute.

Amidase Activity Assay

This protocol measures the production of ammonia from the amide substrate.

Materials:

-

Sodium phosphate buffer (100 mM, pH 7.2)

-

6-Amido-3-oxohexanoate solution (substrate)

-

Amidase enzyme solution

-

Reagents for ammonia detection (as in the nitrilase assay) or a method to detect the carboxylic acid product.

Procedure:

-

The assay is similar to the nitrilase assay, with the amide being the substrate.

-

Prepare a reaction mixture with sodium phosphate buffer, 6-amido-3-oxohexanoate, and the amidase enzyme solution.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction and measure the amount of ammonia produced.

-

Alternatively, the formation of 3-oxoadipate can be monitored by HPLC or LC-MS.

-

Define one unit of amidase activity as the amount of enzyme that produces 1 µmol of ammonia or carboxylic acid per minute.

Conclusion

The metabolic fate of this compound in biological systems can be predicted based on established enzymatic pathways for nitrile degradation. The proposed nitrilase and nitrile hydratase/amidase pathways provide a solid framework for initiating research into the biotransformation of this and other functionalized nitriles. The provided quantitative data for related substrates and detailed experimental protocols offer practical guidance for researchers in drug development and environmental science to design and execute studies aimed at elucidating the specific metabolic pathways and enzymatic players involved. Further research, including the identification and characterization of specific enzymes capable of acting on this compound, will be crucial for a complete understanding of its biological activity and environmental persistence.

References

- 1. researchgate.net [researchgate.net]

- 2. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Cyano-3-oxohexanoate Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: While 6-cyano-3-oxohexanoate itself is not extensively documented, its hydroxylated analogue, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate , stands out as a pivotal building block in modern medicinal chemistry. Its primary and most significant role is as a key chiral intermediate in the synthesis of Atorvastatin, a leading HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The specific stereochemistry and functional groups of this molecule are critical for establishing the dihydroxyheptanoic acid side chain of Atorvastatin, which is essential for its therapeutic activity.[1] This guide provides an in-depth look at the synthesis, properties, and application of this important precursor.

Physicochemical and Identification Data

The following tables summarize the key identification and physical properties of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate and its related parent acid.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | PubChem CID |

| tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | 125988-01-4 | C₁₁H₁₇NO₄ | 9794547 |

| 6-Cyano-5-hydroxy-3-oxohexanoic acid | Not Available | C₇H₉NO₄ | 21896446 |

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Description |

| tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | 227.26 g/mol | A key chiral intermediate in the synthesis of Atorvastatin.[1] |

| 6-Cyano-5-hydroxy-3-oxohexanoic acid | 171.15 g/mol | The parent carboxylic acid of the tert-butyl ester intermediate. |

Experimental Protocols: Synthesis of tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate

Several synthetic routes for this key intermediate have been developed, focusing on efficiency, cost-effectiveness, and stereochemical control. Below are detailed methodologies adapted from patented industrial processes.

Method 1: Synthesis via Lithium Diisopropylamide (LDA)

This common method involves the reaction of the lithium enolate of tert-butyl acetate with a chiral starting material, (3R)-4-cyano-3-hydroxybutyric acid ester.[3]

Step 1: Formation of Lithium Enolate of Tert-Butyl Acetate

-

To a stirred solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -50°C, add a solution of n-butyllithium in hexane over 15 minutes.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -45°C to -50°C for approximately 50 minutes.

-

Add tert-butyl acetate to the LDA solution, maintaining the temperature between -45°C and -50°C, and stir for 50 minutes to form the lithium enolate.[3]

Step 2: Condensation Reaction

-

Prepare a solution of (R)-4-cyano-3-hydroxybutyric acid, ethyl ester in anhydrous THF.

-

Add this solution to the lithium enolate mixture prepared in Step 1.

-

Stir the reaction mixture for 30 minutes, maintaining a temperature between -5°C and -30°C.[3]

Step 3: Workup and Isolation

-

Quench the reaction by transferring the mixture into a cold (0°C) aqueous hydrochloric acid solution (e.g., 2.8 N).[3]

-

Add ethyl acetate to facilitate phase separation.

-

Separate the aqueous layer and wash the remaining organic layer with an aqueous sodium chloride solution.

-

The organic layer containing the desired product, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, can then be concentrated and purified.[3]

Method 2: DBU-Catalyzed Synthesis

This method avoids the use of cryogenic temperatures and highly pyrophoric reagents like n-butyllithium by using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Step 1: Preparation of Reagent Solutions

-

Under a nitrogen atmosphere, add tert-butyl acetate and DBU to 2-methyltetrahydrofuran. Heat the mixture to reflux and stir for 1-5 hours. Cool the solution to 25-30°C to create Solution A. The molar ratio of tert-butyl acetate to DBU should be approximately 1:1 to 1:1.05.[4]

-

Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran to create Solution B.[4]

Step 2: Controlled Addition and Reaction

-

Using two constant flow pumps, simultaneously add Solution A and Solution B dropwise into a reaction vessel containing a small amount of 2-methyltetrahydrofuran with vigorous stirring.

-

Control the addition rate to maintain the reaction temperature between 20-30°C. The recommended addition rate for Solution A is about five times that of Solution B.[4]

-

Once the addition is complete, continue stirring for 1-5 hours.[4]

Step 3: Workup and Recovery

-

Quench the reaction by the dropwise addition of water.

-

Allow the mixture to stand and separate into layers.

-

Concentrate the organic phase under reduced pressure to obtain the product. The solvent can be recovered.

-

The aqueous phase can be concentrated to recover the DBU catalyst.[4]

Visualizations: Workflows and Pathways

Logical Relationship of the Building Block

The following diagram illustrates the position of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate as a crucial link between simple starting materials and the final active pharmaceutical ingredient, Atorvastatin.

Caption: Role as a key intermediate in Atorvastatin synthesis.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of the target intermediate, based on the LDA method.

Caption: Synthetic workflow for the intermediate via the LDA method.

Mechanism of Action of the Final Product: Atorvastatin

The building block is used to create Atorvastatin, which functions by inhibiting a key enzyme in the cholesterol biosynthesis pathway.

Caption: Inhibition of the HMG-CoA reductase pathway by Atorvastatin.

References

- 1. nbinno.com [nbinno.com]

- 2. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 3. US5155251A - Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate - Google Patents [patents.google.com]

- 4. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

Investigating the Chemical Space Around 6-Cyano-3-oxohexanoate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical space surrounding 6-Cyano-3-oxohexanoate, a versatile scaffold with significant potential in medicinal chemistry. While its derivatives are notable as key intermediates in the synthesis of widely-used HMG-CoA reductase inhibitors like atorvastatin, the inherent reactivity of the core molecule suggests a broader range of biological applications. This document outlines the physicochemical properties, synthesis methodologies, and potential biological activities of this compound and its analogs. Detailed experimental protocols for evaluating its potential as an HMG-CoA reductase inhibitor, a cytotoxic agent, and an antimicrobial compound are provided, complete with workflow diagrams. Furthermore, this guide presents quantitative data on related compounds to offer a comparative context for future research and drug development endeavors.

Introduction

This compound and its derivatives represent a class of molecules characterized by a six-carbon chain featuring a nitrile group and a β-keto-ester functionality. The presence of these reactive groups makes them valuable synthons in organic chemistry. A prominent derivative, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, is a critical chiral building block in the industrial synthesis of atorvastatin, a leading drug for the management of hypercholesterolemia.[1] Beyond their role as intermediates, the structural motifs within this compound suggest the potential for direct biological activity, an area that remains largely unexplored. This guide aims to illuminate the chemical space around this core structure, providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its analogs is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior. The data presented below has been aggregated from established chemical databases.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₈NO₃⁻ | 154.14 | 65193-87-5 |

| 6-Cyano-3-oxohexanoic acid | C₇H₉NO₃ | 155.15 | Not Available |

| tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C₁₁H₁₇NO₄ | 227.26 | 125988-01-4 |

| Ethyl 6-oxohexanoate | C₈H₁₄O₃ | 158.19 | 27983-42-2 |

| 6-Oxohexanoate | C₆H₉O₃⁻ | 129.13 | Not Available |

Data sourced from PubChem.[2][3][4][5][6]

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is well-documented, particularly for the precursors of atorvastatin. The following section details a general synthetic approach.

General Synthetic Workflow

The synthesis of this compound derivatives often involves the condensation of a cyano-containing starting material with an appropriate ester. The following diagram illustrates a generalized workflow for the synthesis of these compounds.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is a representative example for the synthesis of a tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate derivative, adapted from documented procedures.[7][8][9]

Materials:

-

(R)-4-cyano-3-hydroxybutyric acid ester

-

tert-Butyl acetate

-

Strong base (e.g., Lithium diisopropylamide (LDA) or LiHMDS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium to form LDA. After stirring for 30 minutes, add tert-butyl acetate dropwise and continue stirring for 1 hour to generate the lithium enolate.

-

Condensation Reaction: To the enolate solution at -78 °C, add a solution of the (R)-4-cyano-3-hydroxybutyric acid ester in anhydrous THF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate derivative.

Potential Biological Activities and Investigative Protocols

The chemical structure of this compound suggests several potential biological activities. The presence of a β-keto ester moiety is found in various bioactive compounds, and the nitrile group is a key functional group in many pharmaceuticals.

HMG-CoA Reductase Inhibition

Given that derivatives of this compound are precursors to atorvastatin, a potent HMG-CoA reductase inhibitor, it is plausible that the core molecule or its simpler analogs may exhibit inhibitory activity against this enzyme.[10][11]

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is crucial for cholesterol biosynthesis. This leads to a downstream cascade of events, ultimately resulting in reduced cholesterol levels.

Caption: Simplified HMG-CoA reductase signaling pathway and the point of inhibition.

This protocol outlines a common method to assess the inhibitory activity of a compound against HMG-CoA reductase.[12][13]

Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., pravastatin)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control at various concentrations. Prepare the assay buffer containing NADPH.

-

Assay Setup: In a 96-well plate, add the assay buffer with NADPH to each well. Add the test compound or positive control at different concentrations to the respective wells. Include a vehicle control (solvent only).

-

Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells except for the blank.

-

Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound and the control. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following table provides IC₅₀ values for known statins to serve as a benchmark for newly tested compounds.

| Compound | IC₅₀ (nM) |

| Atorvastatin | ~8 |

| Simvastatin | ~11 |

| Pravastatin | ~44 |

| Fluvastatin | ~28 |

| Rosuvastatin | ~5 |

Note: IC₅₀ values can vary depending on the specific assay conditions.[13][14]

Cytotoxic Activity

Many small organic molecules exhibit cytotoxic effects against various cell lines. The reactivity of the nitrile and β-keto ester groups in this compound suggests potential for interaction with cellular macromolecules, which could lead to cytotoxicity.

A typical workflow for assessing the cytotoxicity of a compound is depicted below.

Caption: A general workflow for a cell-based cytotoxicity assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound or analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

The following table provides examples of IC₅₀ values for some nitrile-containing compounds against different cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Benzylidenemalononitrile derivative | Various cancer cell lines | Varies |

| 6-Methylthiohexylnitrile | HepG2 | 8150 |

Note: The cytotoxicity of nitrile compounds is highly structure-dependent.[17][18]

Antimicrobial Activity

β-Keto esters and some nitrile-containing compounds have been reported to possess antimicrobial properties.[19][20] Therefore, it is worthwhile to investigate the potential of this compound and its analogs as antimicrobial agents.

The following diagram outlines a standard workflow for determining the minimum inhibitory concentration (MIC) of a compound.

References

- 1. This compound | C7H8NO3- | CID 57352202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Cyano-3-oxohexanoic acid | C7H9NO3 | CID 19927090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Oxohexanoate | C6H9O3- | CID 5460210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mrj.org.ly [mrj.org.ly]

- 8. mdpi.com [mdpi.com]

- 9. Atorvastatin - Wikipedia [en.wikipedia.org]

- 10. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [helda.helsinki.fi]

- 13. researchgate.net [researchgate.net]

- 14. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of 6-Cyano-3-oxohexanoate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and computational studies on 6-cyano-3-oxohexanoate are not extensively available in the public domain. This guide is therefore based on established principles of computational chemistry, documented experimental procedures for structurally related molecules, and theoretical predictions. All quantitative data presented for the target molecule are computationally derived unless otherwise specified.

Introduction

This compound is a polyfunctionalized aliphatic molecule of interest due to its unique combination of a nitrile, a ketone, and a carboxylate group. This arrangement of functional groups suggests a rich chemical reactivity and potential for diverse applications, including as a building block in organic synthesis and as a potential bioactive agent. The presence of a β-keto nitrile moiety, in particular, is a common feature in various pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside a proposed experimental protocol for its synthesis, to facilitate further research and development.

Molecular Properties and Computational Analysis

Computational chemistry offers a powerful approach to understanding the intrinsic properties of molecules like this compound. Quantum mechanical calculations can provide insights into its geometry, electronic structure, and reactivity.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties of 6-cyano-3-oxohexanoic acid and its conjugate base, this compound, as predicted by computational methods and available in public databases.

| Property | 6-Cyano-3-oxohexanoic acid | This compound | Reference |

| Molecular Formula | C₇H₉NO₃ | C₇H₈NO₃⁻ | [2] |

| Molecular Weight | 155.15 g/mol | 154.14 g/mol | [2][3] |

| IUPAC Name | 6-cyano-3-oxohexanoic acid | This compound | [2][3] |

| CAS Number | Not available | 65193-87-5 | [3] |

| Predicted XLogP3 | -0.4 | 0.3 | [2][3] |

| Predicted pKa | (Not available) | (Not available) | |

| Polar Surface Area | 78.2 Ų | 81 Ų | [2][3] |

Theoretical Modeling Workflow

A typical workflow for the in-depth computational analysis of this compound would involve the following steps. This workflow is designed to predict its structural, electronic, and reactive properties.

Caption: A typical workflow for the computational study of this compound.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of ethyl 4-cyanobutanoate with a suitable acetate enolate.

Caption: Proposed reaction scheme for the synthesis of ethyl this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of β-keto nitriles and related compounds.[8][9]

Materials:

-

Ethyl 4-cyanobutanoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reaction Setup: The flask is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of ethyl acetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred base solution at 0 °C. The mixture is stirred for 30 minutes to allow for enolate formation. Subsequently, a solution of ethyl 4-cyanobutanoate (1.0 equivalent) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl this compound.

-

Saponification (Optional): To obtain the carboxylate (this compound), the purified ester can be saponified using an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidification and extraction if the free acid is desired.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are lacking. However, the molecule's structural motifs provide clues to its potential roles.

The Cyano Group in Bioactivity

The cyano group is present in a number of approved pharmaceuticals and bioactive molecules. It can act as a bioisostere for other functional groups and can be involved in key interactions with biological targets.[10] The toxicity of many simple cyanide compounds is due to the inhibition of cytochrome c oxidase, a critical enzyme in cellular respiration.[11] However, in more complex organic molecules, the cyano group's reactivity is tempered, and it often contributes to the molecule's overall pharmacological profile.

β-Keto Esters and Nitriles as Pharmacophores

β-Keto esters and β-keto nitriles are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][12] The reactivity of the dicarbonyl system and the adjacent methylene group allows for the construction of various ring systems.

Hypothetical Signaling Pathway Involvement

Given the prevalence of β-keto compounds as enzyme inhibitors, a hypothetical interaction pathway for this compound could involve the inhibition of enzymes that have a nucleophilic residue in their active site.

Caption: A generalized pathway for the potential enzyme inhibitory action of this compound.

Conclusion and Future Directions

This compound represents a molecule with significant potential for further investigation. This technical guide provides a foundational framework for its theoretical and computational characterization, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance. Future research should focus on the successful synthesis and spectroscopic characterization of this molecule. Subsequent in vitro and in vivo studies would be necessary to elucidate its actual biological activity and to explore its potential as a lead compound in drug discovery programs. The computational models presented here can serve as a guide for these future experimental endeavors.

References

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Cyano-3-oxohexanoic acid | C7H9NO3 | CID 19927090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H8NO3- | CID 57352202 - PubChem [pubchem.ncbi.nlm.nih.gov]